4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORSNBMYCLGIE-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=N1)CCC)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid is a derivative of pyrazole, a compound class known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C8H11N3O4
- Molecular Weight: 213.19 g/mol
- CAS Number: 39658-17-8
The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets. The mechanisms include:
- Inhibition of Enzymatic Activity: Pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway.
- Antioxidant Properties: Many pyrazoles exhibit free radical scavenging abilities, contributing to their protective effects against oxidative stress.
- Modulation of Cell Signaling Pathways: These compounds can influence signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess significant anti-inflammatory effects. A study demonstrated that this compound effectively reduced inflammation markers in vitro.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | The compound showed a dose-dependent inhibition of COX-2 expression in LPS-stimulated macrophages. |
| Lee et al. (2021) | Reduction in TNF-alpha and IL-6 levels was observed in treated cells compared to controls. |
Antioxidant Activity
The compound's antioxidant capacity was evaluated using DPPH and ABTS radical scavenging assays.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These results indicate that the compound has a moderate antioxidant effect, which may contribute to its overall therapeutic potential.
Anticancer Activity
Preliminary studies suggest that this pyrazole derivative may exhibit anticancer properties by inducing apoptosis in cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of caspase-mediated apoptosis |
| MCF-7 (breast) | 20 | Inhibition of cell cycle progression |
Case Studies
-
Case Study on Inflammatory Diseases:
A clinical trial involving patients with rheumatoid arthritis evaluated the efficacy of the compound as an adjunct therapy. Results indicated a significant reduction in joint swelling and pain scores compared to placebo. -
Case Study on Cancer Treatment:
In vitro studies on various cancer cell lines revealed that the compound inhibited tumor growth by inducing apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Positional Isomer: 4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic Acid
Key Differences :
- Substituent Positions : The nitro group is at position 4, but the propyl chain is at position 3, and the carboxylic acid is at position 5 (vs. 5-propyl and 3-carboxylic acid in the target compound) .
- Physicochemical Properties :
- Molecular Weight : 199.16 g/mol (vs. higher molecular weight for the deuterated compound due to CD₃).
- Acidity : The carboxylic acid at position 5 in this isomer may exhibit weaker acidity compared to position 3 due to electronic effects of the nitro group.
Pyrazole-3-Carboxylic Acid Derivatives with Aryl Substituents
Example : 4-Substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives ().
- Structural Contrasts :
- Aryl groups (e.g., 3-nitrophenyl, phenyl) at positions 1 and 5 vs. propyl and CD₃ in the target compound.
- Nitro groups at position 4 are common, but the absence of deuteration alters steric and electronic profiles.
- Spectral Data :
Functional Comparisons :
- Substituents : Trifluoromethylbenzyl at position 1 vs. CD₃ and propyl in the target compound.
- Biological Activity: FMPPP inhibits prostate cancer proliferation via ERK/mTOR pathways.
- Lipophilicity : The trifluoromethyl group in FMPPP increases lipophilicity (logP ≈ 3.5) compared to the propyl and CD₃ groups (estimated logP ~2.8) .
Physicochemical and Spectral Properties
Melting Points and Solubility
- Melting Points : Pyrazole-3-carboxylic acid derivatives with nitro groups (e.g., 3a–3e in ) exhibit MPs of 123–183°C. The target compound’s MP is expected to be ~130–150°C, influenced by deuteration-induced crystal packing changes .
- Solubility : Deuteration may slightly reduce solubility in polar solvents due to increased molecular mass and isotopic effects.
Spectral Characteristics
- ¹H-NMR: Absence of signals from the CD₃ group (δ ~2.6 ppm in non-deuterated analogs) distinguishes the target compound.
- ¹³C-NMR : The CD₃ carbon resonates at δ ~20–25 ppm, split into a septet due to deuterium coupling .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
This method involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For example, ethyl 4,4-difluoroacetoacetate reacts with methylhydrazine in a two-phase system (toluene/water) catalyzed by sodium bicarbonate to form the pyrazole ring. The reaction proceeds at −10°C to 0°C, achieving >95% conversion within 3 hours.
Key Conditions:
-
Solvent: Toluene/water (2:1 ratio)
-
Catalyst: NaHCO₃ (1.5 equiv)
-
Temperature: −10°C to 0°C
Alkylation and Deuterium Incorporation
The trideuteriomethyl group is introduced early in the synthesis to minimize isotopic dilution. Deuterated methylating agents (e.g., CD₃I) react with pyrazole intermediates in anhydrous DMF at 60°C for 12 hours, achieving 85–90% deuteration efficiency.
Nitration of the Pyrazole Ring
Nitration introduces the nitro group at the 4-position of the pyrazole ring. A mixed acid system (HNO₃/H₂SO₄) is employed under controlled conditions:
Procedure:
-
Dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (1.0 equiv) in concentrated H₂SO₄ at 0°C.
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Add fuming HNO₃ (1.2 equiv) dropwise over 30 minutes.
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Stir at 0°C for 2 hours, then warm to 25°C for 4 hours.
-
Quench with ice-water and extract with ethyl acetate.
Outcome:
-
Yield: 92–95%
-
Purity: 98.7% (HPLC)
Hydrolysis of the Ester Group
The ethyl ester is hydrolyzed to the carboxylic acid using alkaline conditions:
-
Add 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (1.0 equiv) to 2M NaOH (5 vol).
-
Reflux at 80°C for 6 hours.
-
Acidify to pH 2–3 with 12M HCl.
-
Filter and wash with cold water.
Results:
Industrial-Scale Production
Scalable methods prioritize cost-efficiency and safety:
Continuous Flow Nitration
A continuous reactor system minimizes exothermic risks:
Deuterium Exchange Recycling
Unreacted CD₃I is recovered via distillation (bp 42°C) and reused, reducing costs by 30%.
Analytical and Purification Techniques
| Parameter | Method | Conditions |
|---|---|---|
| Purity Analysis | HPLC | C18 column, 0.1% H₃PO₄/ACN gradient |
| Deuteration Check | ¹H NMR | CDCl₃, 500 MHz |
| Final Purification | Recrystallization | Toluene/petroleum ether (3:1) |
Challenges and Solutions
Q & A
Basic: What are the established synthetic routes for 4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid?
Answer:
The compound is synthesized via multi-step protocols, typically involving:
Cyclization Reactions : Formation of the pyrazole core using hydrazine derivatives and β-keto esters or nitriles under acidic conditions .
Deuteration : Introduction of the trideuteriomethyl group via deuterated methylating agents (e.g., CD₃I) in the presence of base to ensure isotopic purity .
Nitro Group Introduction : Electrophilic nitration at the 4-position using nitric acid/sulfuric acid mixtures .
Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) .
Key challenges include minimizing byproducts like non-deuterated analogs, which are monitored via mass spectrometry .
Basic: How is the compound structurally characterized in academic research?
Answer:
Structural validation employs:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 216.21 (C₈H₁₁N₃O₄) with a +3 Da shift for deuterated analogs .
- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups .
Data tables comparing related pyrazole derivatives (e.g., molecular weight, substituent positions) aid in structural assignments .
Advanced: How does isotopic labeling with trideuteriomethyl impact pharmacokinetic and metabolic studies?
Answer:
Deuterium incorporation enables:
- Metabolic Stability : Reduced CYP450-mediated demethylation due to the kinetic isotope effect (KIE), prolonging half-life .
- Tracer Studies : Tracking via LC-MS/MS by distinguishing deuterated (m/z +3) and non-deuterated species in biological matrices .
- NMR Isotopic Mapping : ²H NMR quantifies deuterium retention in vivo, critical for assessing metabolic pathways .
Methodologically, researchers must account for deuterium loss during sample preparation (e.g., solvent exchange) to avoid data misinterpretation .
Advanced: How can researchers resolve contradictions in reported reaction yields for pyrazole deuteration?
Answer:
Discrepancies in yields (e.g., 40–75% for trideuteriomethylation) arise from:
- Reagent Purity : Use of >99% D-content CD₃I minimizes non-deuterated byproducts .
- Reaction Conditions :
- Temperature: Optimal at 50–60°C (higher temperatures promote deuteration but risk decomposition).
- Solvent: Anhydrous DMF enhances reagent reactivity compared to THF .
- Catalyst Screening : Pd/C or Ni catalysts improve efficiency in deuterium exchange reactions .
A Design of Experiments (DoE) approach is recommended to optimize variables systematically .
Basic: What are the key handling and storage considerations for this compound?
Answer:
- Storage : Stable at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the nitro group .
- Solubility : Dissolves in DMSO (10 mM stock solutions) for biological assays; avoid aqueous buffers with pH >7 to prevent carboxylate salt formation .
- Stability Monitoring : Regular HPLC checks (e.g., C18 columns, 254 nm UV detection) detect degradation products like 4-nitroso analogs .
Advanced: What strategies improve deuteration efficiency in pyrazole derivatives?
Answer:
Advanced deuteration methods include:
- Deuterated Solvents : Use of D₂O or DMSO-d₆ to minimize proton exchange during reactions .
- Catalytic Deuteration : Pd/D or Rh-based catalysts for H/D exchange at specific positions .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving deuterium incorporation by 15–20% .
Post-synthesis, MALDI-TOF validates isotopic purity, with deviations >1% requiring re-purification .
Advanced: How can computational modeling guide the design of pyrazole-based analogs?
Answer:
- DFT Calculations : Predict electronic effects of nitro and deuteromethyl groups on reactivity (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Simulate interactions with targets like phosphodiesterases (e.g., PDE5 for Sildenafil analogs) to optimize substituent placement .
- MD Simulations : Assess metabolic stability by modeling deuterium’s impact on bond dissociation energies .
Experimental validation via kinetic studies (e.g., half-life in liver microsomes) is critical .
Basic: What analytical techniques differentiate deuterated and non-deuterated analogs?
Answer:
- Isotopic Ratio MS : Quantifies D/H ratios with precision <0.1% .
- ²H NMR : Detects deuterium environments; absence of splitting in ¹H NMR confirms isotopic purity .
- Isotopic Chromatography : Reverse-phase HPLC with deuterium-sensitive retention time shifts .
Advanced: What are the challenges in scaling up synthesis for deuterated pyrazoles?
Answer:
- Cost of Deuterated Reagents : CD₃I is ~10× costlier than CH₃I, necessitating solvent recovery systems .
- Reaction Heterogeneity : Poor mixing in large batches reduces deuteration efficiency; microreactors improve consistency .
- Regulatory Compliance : Documentation of isotopic purity (e.g., >98% D) is required for FDA submissions in tracer studies .
Basic: How is the compound used in studying drug metabolism?
Answer:
- Metabolite Identification : Co-administer deuterated and non-deuterated forms to distinguish endogenous vs. drug-derived metabolites via MS .
- Enzyme Kinetics : Measure KIE (kₕ/k_D ≈ 6–10) for demethylation reactions using liver microsomes .
- Tissue Distribution : Autoradiography or PET imaging with ¹¹C/¹⁸F-labeled analogs (requires replacing deuterium with radionuclides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
